molecular formula C8H3Cl2NOS B12591987 6,8-Dichloro-2H-1,3-benzoxazine-2-thione CAS No. 647849-61-4

6,8-Dichloro-2H-1,3-benzoxazine-2-thione

Cat. No.: B12591987
CAS No.: 647849-61-4
M. Wt: 232.09 g/mol
InChI Key: RMAUMEZVPQQAOL-UHFFFAOYSA-N
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Description

6,8-Dichloro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure This compound is part of the benzoxazine family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

6,8-Dichloro-2H-1,3-benzoxazine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6,8-Dichloro-2H-1,3-benzoxazine-2-thione exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of chlorine and thione groups allows it to form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their function and activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
  • 6,8-Dichloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
  • 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6,8-Dichloro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both chlorine atoms and a thione group, which confer distinct reactivity and potential biological activities

Properties

CAS No.

647849-61-4

Molecular Formula

C8H3Cl2NOS

Molecular Weight

232.09 g/mol

IUPAC Name

6,8-dichloro-1,3-benzoxazine-2-thione

InChI

InChI=1S/C8H3Cl2NOS/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H

InChI Key

RMAUMEZVPQQAOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NC(=S)O2)Cl)Cl

Origin of Product

United States

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